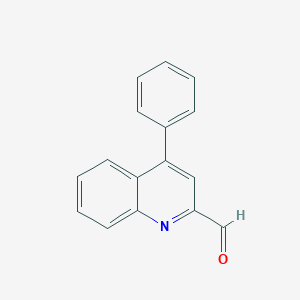

4-Phenylquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-11-13-10-15(12-6-2-1-3-7-12)14-8-4-5-9-16(14)17-13/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIIQJGUJTVNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575901 | |

| Record name | 4-Phenylquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33273-99-3 | |

| Record name | 4-Phenylquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylquinoline 2 Carbaldehyde and Its Core Structure

Classical Approaches to Quinoline (B57606) Synthesis

The classical methods for quinoline synthesis are characterized by the condensation and cyclization of aromatic amines with various carbonyl-containing compounds. jptcp.comiipseries.org While many of these reactions are named for their discoverers, they share common mechanistic features, often involving acid or base catalysis to facilitate the formation of the fused heterocyclic ring system. nih.govjk-sci.com

Friedländer Condensation Reactions and Adaptations for 2-Carbaldehyde Formation

The Friedländer synthesis is a well-established method for producing quinoline derivatives through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. jk-sci.com Two primary mechanistic pathways are proposed. The first involves an aldol (B89426) addition followed by dehydration and then imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base, followed by an aldol-type condensation and subsequent dehydration. wikipedia.org

For the specific synthesis of a 4-phenylquinoline-2-carbaldehyde, the Friedländer approach would necessitate the condensation of a 2-aminobenzophenone (B122507) derivative with a protected form of pyruvaldehyde. A significant challenge in this approach is the potential for self-condensation of the pyruvaldehyde. To circumvent this, a more controlled strategy involves the oxidation of a precursor, such as 2-methyl-4-phenylquinoline (B8046655). This precursor can be synthesized via a Friedländer reaction between 2-aminobenzophenone and acetone. The resulting 2-methyl group can then be oxidized to the desired 2-carbaldehyde functionality.

Pfitzinger Reactions and their Applicability to 4-Phenylquinoline (B1297854) Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to an α-keto-aniline, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

To synthesize a 4-phenylquinoline derivative using this method, a suitable carbonyl compound would be required. For instance, reacting isatin with a ketone that can provide the 4-phenyl substituent would be a potential route. The resulting quinoline-4-carboxylic acid could then serve as a precursor to this compound through a series of functional group transformations. This would involve the decarboxylation of the 4-carboxylic acid and subsequent introduction of the 2-carbaldehyde group, potentially through oxidation of a 2-methyl group introduced via a separate reaction. The Pfitzinger reaction is particularly useful for synthesizing drug intermediates and other biologically active quinoline derivatives. scribd.comijsr.net

Doebner Reaction and Analogous Condensation Pathways for Quinolinecarboxylic Acid Precursors

The Doebner reaction offers an alternative to the Pfitzinger synthesis for preparing quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov The exact mechanism is not definitively known, but two plausible pathways are considered. One involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. The other proposed mechanism starts with the formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org

For the synthesis of a 4-phenylquinoline precursor, the Doebner reaction could utilize aniline, benzaldehyde (B42025), and pyruvic acid. This would yield 2-phenylquinoline-4-carboxylic acid. While this provides the quinoline core, the phenyl group is at the 2-position instead of the desired 4-position. To obtain a 4-phenylquinoline derivative, a different starting aldehyde would be necessary. Subsequent conversion of the resulting carboxylic acid to the 2-carbaldehyde would require additional synthetic steps.

Gould-Jacobs Cyclization and Related Multi-component Reactions

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com The process begins with the substitution of the ethoxy group of the malonate by the aniline, followed by a thermally induced cyclization. wikipedia.orgd-nb.info The resulting ester is then saponified and decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups in the meta position. wikipedia.org

To apply this to a 4-phenylquinoline structure, one would start with an appropriately substituted aniline. The resulting 4-hydroxyquinoline could then be converted to a 4-haloquinoline, which can undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a phenylboronic acid or organostannane, respectively, to introduce the phenyl group at the 4-position. The introduction of the 2-carbaldehyde group would then require further functionalization. Microwave irradiation has been shown to improve yields and shorten reaction times in the Gould-Jacobs reaction. jasco.ro

| Reactant 1 | Reactant 2 | Product | Key Features |

| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | Thermal cyclization, saponification, and decarboxylation steps. wikipedia.org |

Skraup and Doebner-von Miller Reactions for Quinoline Scaffold Construction

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of aniline, glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline. numberanalytics.compharmaguideline.com While effective for producing unsubstituted quinoline, this method is known for its often violent reaction conditions. wikipedia.org

The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol. wikipedia.orgdbpedia.orgsynarchive.com This allows for the synthesis of substituted quinolines. wikipedia.org The reaction is typically catalyzed by Lewis acids or Brønsted acids. wikipedia.org A proposed mechanism involves the fragmentation of an initial adduct into an imine and a saturated ketone, which then recombine to form the quinoline. wikipedia.org To synthesize a 4-phenylquinoline derivative, one could potentially use an aniline and an α,β-unsaturated carbonyl compound that would lead to the desired substitution pattern. For instance, reacting aniline with an appropriate phenyl-substituted α,β-unsaturated aldehyde or ketone could yield a 4-phenylquinoline.

| Reaction | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms unsubstituted quinoline; can be a vigorous reaction. wikipedia.orgnumberanalytics.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A modification of the Skraup reaction allowing for substituted quinolines. wikipedia.orgdbpedia.org |

Conrad-Limpach Synthesis of Quinoline Derivatives

The Conrad-Limpach synthesis is a method for preparing 4-hydroxyquinolines (which exist predominantly as 4-quinolones) by condensing anilines with β-ketoesters. synarchive.comwikipedia.orgdrugfuture.com The reaction conditions determine the final product. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon cyclization yields a 4-hydroxyquinoline. wikipedia.org At higher temperatures, the thermodynamic product, a β-keto anilide, is favored, leading to a 2-hydroxyquinoline (B72897) (Knorr quinoline synthesis). wikipedia.org

For the synthesis of a 4-phenylquinoline derivative, one could start with aniline and a phenyl-substituted β-ketoester. The resulting 4-hydroxy-phenyl-quinoline could then be further modified. As with the Gould-Jacobs reaction, the hydroxyl group can be converted to a leaving group to facilitate the introduction of other substituents or the phenyl group itself can be part of the initial β-ketoester. High-boiling point solvents are often used to achieve the high temperatures required for the cyclization step. nih.govnih.gov

| Reactants | Conditions | Product |

| Aniline, β-ketoester | Lower Temperature | 4-Hydroxyquinoline wikipedia.org |

| Aniline, β-ketoester | Higher Temperature | 2-Hydroxyquinoline (Knorr Synthesis) wikipedia.org |

Modern Synthetic Strategies

Contemporary approaches to quinoline synthesis prioritize efficiency, atom economy, and functional group tolerance. These methods often employ advanced catalytic systems and alternative energy sources to streamline the construction of complex molecular frameworks from readily available starting materials. ias.ac.in

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocycles, including the quinoline scaffold. researchgate.netnih.gov Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), gold (Au), and manganese (Mn) have demonstrated remarkable efficacy in facilitating C-C and C-N bond formations that are crucial for ring closure. researchgate.netnih.gov These methods offer advantages over traditional syntheses by providing milder reaction conditions, broader substrate scope, and greater control over regioselectivity. ias.ac.in

Common strategies include:

Palladium-Catalyzed Reactions: Domino approaches, such as a palladium-catalyzed Sonogashira coupling followed by cyclization, can be used to construct quinoline motifs from simple starting materials like benzimidoyl chlorides and 1,6-enynes. ias.ac.in

Copper-Catalyzed Reactions: Copper catalysts are particularly noted for their role in C-H functionalization and cyclization reactions. One-pot strategies involving the reaction of anilines and aldehydes, using molecular oxygen as the oxidant, provide an economical route to substituted quinolines. ias.ac.in

C-H Functionalization: Direct C-H activation and functionalization of a pre-formed quinoline ring is a powerful, atom-economical strategy for introducing substituents. acs.org While C2 functionalization is common, site-selective functionalization at other positions remains a challenge but is an active area of research. acs.org

The synthesis of a 4-phenyl substituted quinoline could be achieved, for example, through a Friedländer-type condensation using a suitably substituted 2-aminoaryl ketone, where the reaction is facilitated by a transition metal catalyst.

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst/Reagent | Reaction Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Domino Sonogashira/Cyclization | Benzimidoyl chlorides, 1,6-enynes | Mild conditions, good yields | ias.ac.in |

| Copper Bromide (CuBr)/Zinc Iodide (ZnI2) | C-H Activation/Cyclization | Anilines, Alkynes | Combo-catalyzed system | ias.ac.in |

| Copper (Cu) catalyst | Aerobic Oxidative Cyclization | Anilines, Aldehydes | Uses O2 as an economical oxidant | ias.ac.in |

In response to the environmental and economic concerns associated with transition metals, metal-free and organocatalytic synthetic routes have gained significant traction. nih.govrsc.org These methods utilize non-toxic, often inexpensive catalysts like iodine, strong acids, or small organic molecules (e.g., proline) to promote the formation of the quinoline ring. nih.gov

Key metal-free strategies include:

Iodine-Catalyzed Reactions: Molecular iodine can effectively catalyze multicomponent reactions to form quinolines. For instance, a three-component reaction of arylamines, ethyl glyoxylate, and α-ketoesters yields quinoline-2,4-carboxylates. researchgate.net Iodine is also used in tandem cyclization strategies, such as the reaction between 2-styrylanilines and 2-methylquinolines, to afford functionalized quinoline derivatives through a metal-free C(sp³)–H bond functionalization. nih.govacs.org

Acid Catalysis: Brønsted acids like camphorsulfonic acid (CSA) have been used to catalyze Conrad–Limpach-like multicomponent reactions to produce functionalized quinolines. nih.gov

Aza-Wittig Cascade Reactions: Organocatalysts such as l-proline (B1679175) can initiate cascade reactions involving a Michael addition, a Staudinger reaction, and an aza-Wittig reaction to form 2- and 3-substituted quinolines in high yields. nih.gov

These approaches are highly valued for producing "druggable" quinolines without the risk of toxic metal contamination. rsc.org

Table 2: Comparison of Metal-Free Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Substrates | Advantage | Reference |

|---|---|---|---|---|

| Molecular Iodine (I₂) | Three-component tandem reaction | Arylamines, ethyl glyoxylate, α-ketoesters | Inexpensive, metal-free | researchgate.net |

| Camphorsulfonic acid (CSA) | Multicomponent Reaction (MCR) | Naphthylamine, aldehyde, β-ketoester | Organocatalytic, atom-economical | nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a green and efficient alternative to conventional heating. frontiersin.orgresearchgate.net By utilizing microwave irradiation, reactions can be completed in a fraction of the time, often with improved yields and higher product purity. nih.govacs.org This is due to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org

MAOS has been successfully applied to numerous classical and modern quinoline syntheses, including:

Friedländer Synthesis: A catalyst-free, microwave-assisted Friedländer synthesis provided a single-step conversion to 8-hydroxyquinolines with a 72% yield, significantly higher than the 34% yield obtained via conventional heating. rsc.org

Skraup Synthesis: While not improving the yield, MAOS dramatically reduced the reaction time for the Skraup synthesis of 7-amino-8-methylquinoline. nih.gov

Multicomponent Reactions: The combination of MCRs and MAOS provides a powerful platform for the rapid generation of diverse compound libraries. acs.org For example, quinoline-hybrid dihydropyrido[2,3-d]pyrimidines have been synthesized in 8-20 minutes under microwave irradiation. acs.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolines

| Synthesis Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis (8-hydroxyquinolines) | Conventional Heating | Not Specified | 34% | rsc.org |

| Microwave Irradiation | Not Specified | 72% | rsc.org | |

| Skraup Synthesis (7-amino-8-methylquinoline) | Conventional Heating | 4 hours | 55% | nih.gov |

| Microwave Irradiation | 15 minutes | 50% | nih.gov | |

| Quinolone-fused 1,4-benzodiazepines | Conventional Heating | Not Specified | 62-65% | rsc.org |

Key benefits of using ultrasound in quinoline synthesis include:

Greener Conditions: Reactions can often be performed at room temperature and in aqueous media, reducing energy consumption and the need for volatile organic solvents. nih.gov

Shorter Reaction Times and Higher Yields: Compared to conventional methods, sonication can significantly shorten reaction times while improving yields and selectivity. nih.govnih.gov

Enhanced Catalysis: For heterogeneous reactions involving solid catalysts, ultrasound can continuously clean and activate the catalyst surface, preventing poisoning and maintaining high activity. youtube.com

For example, the synthesis of quinolines from isatin and ketones has been efficiently catalyzed by a basic ionic liquid under ultrasound irradiation in an aqueous medium, highlighting the green credentials of this technique. nih.gov

Table 4: Effect of Ultrasound Irradiation on N-Alkylation for Quinoline-Imidazole Hybrid Synthesis

| Method | Reaction Time | Energy Consumption | Yield Increase | Key Mechanism | Reference |

|---|---|---|---|---|---|

| Conventional Thermal Heating | 48–96 hours | High | Baseline | Standard thermal kinetics | nih.gov |

One-pot Multicomponent Reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a final product that incorporates all or most of the atoms of the starting materials. rsc.org This strategy is a cornerstone of green and efficient chemistry, prized for its high atom economy, operational simplicity, and ability to rapidly construct complex molecules. nih.govresearchgate.net

Several named reactions for quinoline synthesis can be adapted into an MCR format:

Povarov Reaction: An inverse electron-demand Diels-Alder reaction of an aryl amine, an aldehyde, and an activated alkene or alkyne can produce tetrahydroquinolines or quinolines directly. nih.gov

Doebner-von Miller/Friedländer-type MCRs: A variety of quinoline derivatives can be synthesized by combining anilines, aldehydes, and active methylene (B1212753) compounds (like malononitrile (B47326) or pyruvic acid) in a one-pot setup, often facilitated by a catalyst. semanticscholar.orgnih.gov For instance, 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives have been synthesized in high yields (up to 98%) via a one-pot reaction of 2-aminophenol (B121084), benzaldehyde, and malononitrile using ammonium (B1175870) acetate (B1210297) as a catalyst. semanticscholar.org

MCRs are exceptionally powerful for creating diverse libraries of compounds for drug discovery and materials science. rsc.org

Table 5: Examples of Multicomponent Reactions for Quinoline Synthesis

| MCR Type | Components | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkyne | Molecular Iodine (I₂) | Substituted Quinolines | nih.gov |

| Friedländer-type | 2-Aminophenol, Aldehyde, Malononitrile | Ammonium Acetate | 8-Hydroxy-dihydroquinolines | semanticscholar.org |

| Doebner Reaction | Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | Trifluoroacetic acid | 2-Phenyl-quinoline-4-carboxylic acids | nih.gov |

Green Chemistry Principles in the Synthesis of this compound Analogs

The synthesis of quinoline derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijpsjournal.comnumberanalytics.com Traditional methods often rely on hazardous reagents, toxic solvents, and high energy consumption, leading to significant waste generation. nih.govresearchgate.net Modern strategies for synthesizing quinoline analogs directly address these shortcomings.

The application of green chemistry principles is evident in the methodologies discussed:

Waste Prevention and Atom Economy: One-pot multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of starting materials into the final product, minimizing waste. rsc.orgresearchgate.net

Use of Safer Solvents and Conditions: Ultrasound-assisted synthesis often employs water as a solvent, while microwave-assisted reactions can sometimes be performed under solvent-free conditions, significantly reducing environmental impact. nih.govnih.gov

Catalysis over Stoichiometric Reagents: The use of recyclable heterogeneous catalysts, nanocatalysts, and metal-free organocatalysts reduces waste and avoids the use of toxic and expensive heavy metals. rsc.orgnumberanalytics.comnih.gov

By integrating these sustainable approaches, chemists can develop more environmentally and economically viable routes to valuable compounds like this compound and its analogs. nih.govresearchgate.net

Table 6: Alignment of Modern Synthetic Strategies with Green Chemistry Principles

| Green Chemistry Principle | Relevant Synthetic Strategy | Explanation | Reference |

|---|---|---|---|

| Atom Economy | One-Pot Multicomponent Reactions (MCRs) | Convergent synthesis incorporates multiple starting materials into the final product with high efficiency. | rsc.orgresearchgate.net |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS), Ultrasound Irradiation | Rapid, direct heating or sonochemical effects drastically reduce reaction times and energy input. | rsc.orgnih.gov |

| Use of Safer Solvents/Reagents | Ultrasound Irradiation, Metal-Free Approaches | Enables use of water as a solvent; avoids toxic and hazardous transition metals. | rsc.orgnih.gov |

| Catalysis | Transition Metal Catalysis, Organocatalysis, Nanocatalysis | Catalytic amounts of reagents are used instead of stoichiometric ones; recyclable catalysts minimize waste. | ias.ac.innih.govnih.gov |

Solvent-Free Reaction Protocols

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and reducing the environmental impact of chemical processes. Several methods for the synthesis of the 4-phenylquinoline core have been successfully adapted to solvent-free conditions, primarily through multicomponent reactions.

One notable approach involves the one-pot, three-component synthesis of 2,4-diaryl substituted quinolines utilizing arylamines, aromatic aldehydes, and aryl ethylenes. ynu.edu.cn This method, catalyzed by the Lewis acid iron(III) chloride (FeCl₃), proceeds via a [4+2] cycloaddition of an in situ generated imine with the aryl ethylene (B1197577). ynu.edu.cn The reaction boasts high atom economy and provides excellent yields of the desired quinoline derivatives. ynu.edu.cn

Another effective solvent-free method for generating 2,4-disubstituted quinolines is the heterogeneous catalytic cyclization of 2-aminobenzophenones with ketones using Hβ zeolite as a catalyst. rsc.org This protocol offers a green and efficient route to a variety of quinoline derivatives and has been demonstrated to be scalable. rsc.org A key advantage of this system is the reusability of the zeolite catalyst for up to five cycles without a significant loss in its catalytic activity. rsc.org

The Doebner-von Miller reaction, a classic method for quinoline synthesis, has also been adapted to solvent-free conditions. clockss.org By heating an α,β-unsaturated aldehyde with an aniline in the presence of a solid acid catalyst, such as Ag(I)-exchanged Montmorillonite K10, substituted quinolines can be obtained in good to excellent yields. clockss.org This method is notable for its operational simplicity and the recyclability of the catalyst. clockss.org

While a direct solvent-free synthesis of this compound is not explicitly reported, these methodologies provide a strong foundation. A plausible route would involve the solvent-free synthesis of 2-methyl-4-phenylquinoline via the reaction of 2-aminobenzophenone with acetone, followed by a subsequent oxidation step to yield the target carbaldehyde.

Table 1: Examples of Solvent-Free Synthesis of 4-Phenylquinoline Derivatives

| Starting Materials | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Arylamine, Aromatic aldehyde, Aryl ethylene | FeCl₃ | Solvent-free, Heat | 2,4-Diaryl substituted quinoline | 82-92 | ynu.edu.cn |

| 2-Aminobenzophenone, Ketone | Hβ Zeolite | Solvent-free, Heat | 2,4-Disubstituted quinoline | Good | rsc.org |

| Aniline, Cinnamaldehyde | Ag(I)-Mont-K10 | Solvent-free, 120°C | 2-Phenylquinoline | 89 | clockss.org |

Utilization of Aqueous Media

Water, as a solvent, offers numerous advantages in terms of safety, cost, and environmental impact. Consequently, developing synthetic methodologies that proceed efficiently in aqueous media is a primary goal of green chemistry. The synthesis of the quinoline core has been successfully achieved in water, often facilitated by the use of appropriate catalysts.

For instance, the synthesis of quinoline derivatives has been reported in water using a magnetically recyclable CoFe₂O₄@SiO₂@Co(III) salen complex as a heterogeneous catalyst. nih.gov This system allows for good yields and easy separation of the catalyst from the reaction mixture. nih.gov Similarly, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been employed as a catalyst for quinoline synthesis in water at 80°C, demonstrating good yields and fast reaction times. nih.gov

A notable example of aqueous synthesis is the development of a fast, base-free method for producing quinolin-2(1H)-ones at ambient temperature. capes.gov.bracs.org This protocol exhibits a broad substrate scope, provides excellent to quantitative yields in short reaction times (1–8 minutes), and allows for the reuse of the aqueous reaction medium. capes.gov.bracs.org While this produces a ketone at the 2-position, it highlights the feasibility of forming key quinoline precursors in water.

The modified Friedländer synthesis, a cornerstone for quinoline formation, has also been adapted to aqueous or partially aqueous systems. The use of a polyethylene (B3416737) glycol (PEG)-supported sulfonic acid (PEG-SO₃H) as a catalyst in an aqueous mixture of a 2-aminoarylketone and an active methylene compound affords substituted quinolines in good to excellent yields at 60°C. nih.gov

Table 2: Aqueous Synthesis of Quinolines and Related Heterocycles

| Starting Materials | Catalyst/Conditions | Product Type | Key Features | Reference |

| 2-Aminobenzyl alcohol, Ketones | CuFe₂O₄ NPs, Water, 80°C | Quinolines | Good yields, Fast reaction times | nih.gov |

| Various substrates | Base-free, Aqueous, Ambient temperature | Quinolin-2(1H)-ones | Excellent yields, Short reaction times, Reusable medium | capes.gov.bracs.org |

| 2-Aminoarylketone, Active methylene compound | PEG-SO₃H, Aqueous medium, 60°C | Substituted quinolines | Good to excellent yields, Recyclable catalyst | nih.gov |

Recyclable Catalyst Systems (e.g., Nano-catalysts, Supported Catalysts)

Nano-catalysts:

Nanoparticles offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity. Various metal-based nanoparticles have been successfully employed in quinoline synthesis. For example, superparamagnetic Fe₃O₄ nanoparticles supported on perylene (B46583) bisimide have been used to synthesize quinoline derivatives in high yields (79-90%). nih.gov This catalyst is easily recoverable using an external magnet and can be reused for up to six consecutive cycles without a significant loss of activity. nih.gov

Copper-based nanocatalysts, including Cu, CuO, and Cu₂O, have also been investigated for quinoline synthesis. nih.gov Copper ferrite (CuFe₂O₄) nanoparticles, with an average size of 5-15 nm, have proven effective for synthesizing quinolines in water, with the catalyst being reusable. nih.gov

Supported Catalysts:

Anchoring a homogeneous catalyst onto a solid support combines the advantages of high selectivity and activity of the catalyst with the ease of separation and recyclability of a heterogeneous system.

A notable example is the use of a palladium catalyst supported on a polymer for the modified Friedländer quinoline synthesis. researchgate.net This reaction, conducted in a toluene/poly(ethylene glycol) (PEG-2000) system, allows for the synthesis of quinolines in good yields, and the catalytic system can be recovered and reused five times without loss of activity. researchgate.net Similarly, a recyclable copper catalyst system using CuCl₂ with molecular sieves (MS 4A) has been developed for the synthesis of quinolines from 2-aminobenzyl alcohol and ketones. epa.gov This system can be reused up to ten times without any loss of catalytic activity. epa.gov

Inorganic supports like silica (B1680970) have also been utilized. For instance, alum-SiO₂ has been employed as a recyclable catalyst for the solvent-free synthesis of polysubstituted quinolines, with the catalyst being reusable for six runs with negligible loss of activity. nih.gov

Table 3: Recyclable Catalysts in the Synthesis of the 4-Phenylquinoline Core

| Catalyst System | Synthetic Method | Key Advantages | Catalyst Reusability | Reference |

| Fe₃O₄ Nanoparticles supported on Perylene Bisimide | Multicomponent Coupling | High yields, Magnetic recovery | Up to 6 cycles | nih.gov |

| Copper Ferrite (CuFe₂O₄) Nanoparticles | Reaction in Water | Good yields, Fast reaction times | Recyclable | nih.gov |

| Palladium on Polymer Support | Modified Friedländer Synthesis | Good yields, Recyclable catalytic system | Up to 5 cycles | researchgate.net |

| CuCl₂/MS 4A | Modified Friedländer Synthesis | Good yields, High reusability | Up to 10 cycles | epa.gov |

| Alum-SiO₂ | Solvent-free Synthesis | Excellent yields, Negligible loss of activity upon recycling | Up to 6 cycles | nih.gov |

| Hβ Zeolite | Friedländer Annulation | Solvent-free, Scalable, Reusable | Up to 5 cycles | rsc.org |

While the direct synthesis of this compound using these recyclable catalysts has not been explicitly detailed, the robust nature of these catalytic systems for the formation of the core 4-phenylquinoline ring suggests their potential applicability. A plausible strategy would involve the synthesis of 2-methyl-4-phenylquinoline using one of these recyclable catalytic methods, followed by a selective oxidation of the methyl group to the desired aldehyde. A metal-free oxidation method using hypervalent iodine(III) reagents has been reported for the conversion of 4-methylquinolines to quinoline-4-carbaldehydes, which could potentially be adapted for this purpose. researchgate.net

Chemical Reactivity and Organic Transformations of 4 Phenylquinoline 2 Carbaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group at the 2-position of the quinoline (B57606) ring is a primary site for a variety of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.

Carbonyl Condensation Reactions (e.g., Hydrazone Formation)

4-Phenylquinoline-2-carbaldehyde readily undergoes condensation reactions with primary amine derivatives to form imines, with hydrazines to form hydrazones, and with hydroxylamines to form oximes. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

A notable example is the formation of hydrazones, which are compounds containing the R₁R₂C=NNH₂ functional group. The reaction of this compound with various substituted hydrazines yields the corresponding hydrazone derivatives. These products are often of interest in medicinal chemistry. For instance, the condensation of quinoline-2-carbaldehyde derivatives with hydrazines is a known method for synthesizing compounds with potential biological activities, such as antioxidant properties. nih.gov The general reaction proceeds by mixing the aldehyde with the hydrazine (B178648), often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid. nih.govscirp.org

Table 1: Representative Hydrazone Formation from this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Phenylhydrazine | (E)-1-((4-phenylquinolin-2-yl)methylene)-2-phenylhydrazine |

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-phenylquinoline-2-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. masterorganicchemistry.com

Common laboratory oxidants for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O) or Oxone. researchgate.net The choice of oxidant can depend on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acids are valuable synthetic intermediates, for example, in the preparation of amides and esters. libretexts.org

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 4-Phenylquinoline-2-carboxylic acid |

Reduction Reactions to Alcohols and Hydrocarbons

The aldehyde functionality can be reduced to a primary alcohol or completely to a methyl group (a hydrocarbon).

Reduction to Alcohols: The reduction of this compound to its corresponding primary alcohol, (4-phenylquinolin-2-yl)methanol, is typically accomplished using hydride-based reducing agents. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.uklibretexts.org For more resistant carbonyls, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukmasterorganicchemistry.com

Reduction to Hydrocarbons: Complete reduction of the aldehyde group to a methyl group, yielding 2-methyl-4-phenylquinoline (B8046655), can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol.

Table 3: Reduction Products of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | 1. NaBH₄, Methanol | (4-Phenylquinolin-2-yl)methanol |

| Reduction to Alcohol | 1. LiAlH₄, Diethyl Ether; 2. H₃O⁺ | (4-Phenylquinolin-2-yl)methanol |

Nucleophilic Addition Reactions to the Aldehyde Group

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. libretexts.orgyoutube.com This class of reactions is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), act as carbon nucleophiles. quimicaorganica.org They add to the aldehyde to form a secondary alcohol after an acidic workup. For example, the reaction with methylmagnesium bromide would yield 1-(4-phenylquinolin-2-yl)ethanol. Another important nucleophilic addition is the addition of the cyanide ion (from sources like HCN or NaCN), which leads to the formation of a cyanohydrin.

Table 4: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent(s) | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Methyl Grignard | 1. CH₃MgBr; 2. H₃O⁺ | Alkoxide | 1-(4-Phenylquinolin-2-yl)ethanol |

Transformations Involving the Quinoline Core

The quinoline ring system itself can undergo chemical modifications, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Quinoline Ring

In the quinoline ring system, the heterocyclic (pyridine) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) reactions preferentially occur on the carbocyclic (benzene) ring. quora.com

For quinoline itself, nitration (with HNO₃/H₂SO₄) and bromination typically yield a mixture of 5- and 8-substituted products. quora.com The presence of the phenyl group at position 4 and the aldehyde at position 2 in this compound will influence the regioselectivity of further substitutions. The aldehyde group is a deactivating group, which will further decrease the reactivity of the pyridine (B92270) ring. The phenyl group at C4 is also deactivating towards the carbocyclic ring through its inductive effect, but can direct electrophiles to its own ortho and para positions. However, substitution on the quinoline core is still expected to favor positions 5 and 8.

Table 5: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4-phenylquinoline-2-carbaldehyde and 8-Nitro-4-phenylquinoline-2-carbaldehyde |

Nucleophilic Substitution Reactions on Substituted Quinoline Cores

The quinoline nucleus is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.orgresearchgate.netyoutube.com This reactivity is analogous to that of pyridines. For derivatives of this compound that bear a suitable leaving group, such as a halogen, on the quinoline core, nucleophilic aromatic substitution (SNAr) is a key transformation.

Halogenated quinolines, especially those with halogens at the 2- and 4-positions, are highly susceptible to displacement by various nucleophiles. quimicaorganica.org The presence of the electron-withdrawing 2-carbaldehyde group in the target molecule would further activate the ring towards nucleophilic attack. While the 2-position is occupied, a leaving group at the 4-position would be readily displaced. However, in this compound, the phenyl group itself is not a typical leaving group for SNAr. Therefore, such reactions are more relevant to the synthesis of this compound from a halo-quinoline precursor. For instance, a 4-halo-2-formylquinoline could react with a phenyl nucleophile (e.g., in a cross-coupling reaction) to form the target compound.

In a related context, studies on other substituted quinolines demonstrate this principle. For example, 2,4-dichloroquinazolines undergo regioselective SNAr, where the chlorine at the 4-position is preferentially substituted by amine nucleophiles. mdpi.com This selectivity is attributed to the electronic properties of the heterocyclic system, where the C4 position is more susceptible to nucleophilic attack. mdpi.com Similarly, the nucleophilic aromatic substitution of perfluorophenyl-substituted quinolines has been explored as a method for modifying semiconducting polymers, where a phenol (B47542) can displace a fluorine atom at the para position of the perfluorophenyl ring. mdpi.com

The general mechanism for these reactions typically involves a two-step addition-elimination sequence via a stabilized Meisenheimer intermediate. quimicaorganica.org However, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with heterocyclic substrates. nih.gov

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including quinolines. youtube.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions, tolerating a wide range of functional groups. nih.gov For a molecule like this compound, cross-coupling reactions can be envisioned in several ways: for its synthesis from simpler precursors or for further modification of its structure.

Common cross-coupling reactions applicable to the quinoline system include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. The synthesis of aryl-substituted quinolines is frequently achieved using this method. For example, a precursor like 4-chloroquinoline-2-carbaldehyde (B1628204) could be coupled with phenylboronic acid to yield the target compound.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. It can be used to introduce alkenyl substituents onto the quinoline core. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to alkynyl-substituted quinolines.

Modern advancements also include direct C-H activation/functionalization reactions. Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly regioselective, allowing for functionalization at either the C2 or C8 positions depending on the reaction conditions and ligands used. acs.orgrsc.org Such strategies represent a more atom-economical approach to modifying the quinoline scaffold. One-pot processes that combine traditional cross-coupling with C-H functionalization have also been developed, using the quinoline substrate itself as a ligand to facilitate the reaction.

The table below summarizes key palladium-catalyzed cross-coupling reactions applicable to the functionalization of quinoline systems.

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide/Triflate | Pd(OAc)₂, Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Heck | Alkene + Organic Halide/Triflate | Pd(OAc)₂, P(o-tol)₃ | C-C (Alkenyl-Aryl) |

| Sonogashira | Terminal Alkyne + Organic Halide/Triflate | PdCl₂(PPh₃)₂, CuI | C-C (Alkynyl-Aryl) |

| Buchwald-Hartwig | Amine/Alcohol + Organic Halide/Triflate | Pd₂(dba)₃, Xantphos | C-N, C-O |

Cycloaddition Reactions Involving the Quinoline System

The aromatic system of quinoline can participate in cycloaddition reactions, particularly under photochemical conditions, to rapidly generate complex, three-dimensional polycyclic structures. nih.gov These transformations convert the planar aromatic ring into a non-aromatic, strained ring system, offering access to novel molecular architectures.

A prominent example is the photochemical [2+2] cycloaddition between quinolines and alkenes. nih.gov This reaction, often mediated by a photosensitizer, proceeds via the triplet excited state of the quinoline. The reaction can be highly regio- and diastereoselective, typically yielding para-cycloadducts. nih.gov The presence of a Lewis acid is often required to activate the quinoline substrate towards the cycloaddition. nih.gov

Similarly, [4+2] cycloadditions (Diels-Alder type reactions) can occur. While thermal Diels-Alder reactions with the quinoline ring as the diene are generally difficult, photochemical and metal-catalyzed variants have been developed. These reactions provide a pathway to dearomatized, fused ring systems. nih.gov The choice of reactants and reaction conditions (thermal vs. photochemical) determines the feasibility and outcome of the cycloaddition, as governed by orbital symmetry rules. youtube.comlibretexts.org

The table below outlines different types of cycloaddition reactions involving aromatic systems like quinoline.

| Reaction Type | Reactants | Conditions | Product Ring Size |

| [2+2] Cycloaddition | Quinoline + Alkene | Photochemical, Lewis Acid | 4-membered ring |

| [4+2] Cycloaddition | Quinoline + Dienophile | Photochemical or Thermal | 6-membered ring |

| Dipolar Cycloaddition | Quinoline derivative (as dipole) + Dipolarophile | Thermal | 5-membered ring |

For this compound, the quinoline ring system would be expected to undergo these cycloaddition reactions, providing a route to complex polycyclic aldehydes with a pendant phenyl group.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for controlling the selectivity and efficiency of the transformations involving this compound.

Mechanism of Cross-Coupling Reactions: Mechanistic studies of palladium-catalyzed C-H functionalization of quinoline N-oxides have provided significant insights. DFT computational studies and experimental analyses suggest that the regioselectivity (C2 vs. C8) is delicately controlled by the palladium catalyst, ligands, and solvent. acs.orgrsc.org For instance, the C8-selective arylation of quinoline N-oxides is proposed to proceed via a concerted metalation-deprotonation (CMD) pathway where the C-H bond cleavage is a key step. acs.org In some cases, evidence points to the involvement of Pd(IV) intermediates. rsc.org In one-pot cross-coupling/C-H functionalization reactions, the quinoline substrate can act as an N-ligand, coordinating to the palladium center and facilitating the catalytic cycle.

Mechanism of Cycloaddition Reactions: The mechanism of the photochemical cycloaddition of quinolines with alkenes has been investigated. nih.gov The currently accepted pathway involves:

Excitation of a photosensitizer by visible light.

Triplet-triplet energy transfer from the excited sensitizer (B1316253) to the Lewis acid-activated quinoline, generating the triplet excited state of the quinoline.

A stepwise radical cycloaddition process, initiated by the addition of the alkene to the excited quinoline, forming a diradical intermediate.

A selectivity-determining radical recombination step to form the final cycloadduct. This stepwise radical mechanism accounts for the observed para-regioselectivity, contrasting with the concerted mechanism often seen in thermal cycloadditions. nih.gov

Mechanism of Nucleophilic Aromatic Substitution: The traditional mechanism for SNAr is a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.org However, recent studies combining kinetic isotope effect (KIE) measurements and computational analysis have provided evidence that some SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted, single-step mechanism without a discrete intermediate. nih.gov The specific mechanism can depend on the nature of the substrate, nucleophile, leaving group, and solvent. For a substituted quinoline, the actual pathway would require specific investigation.

Synthesis and Characterization of 4 Phenylquinoline 2 Carbaldehyde Derivatives

Derivatives Modified at the Aldehyde Position

The aldehyde group at the C-2 position of the quinoline (B57606) ring is a highly reactive site, enabling a diverse array of chemical transformations. These modifications allow for the introduction of new functional groups and the extension of the molecular framework.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles.

Imines (Schiff Bases): These are typically formed through the reaction of 4-Phenylquinoline-2-carbaldehyde with a primary amine, often under acid catalysis, to form a C=N double bond. wikipedia.orgresearchgate.net This reaction proceeds via a condensation mechanism where a molecule of water is eliminated. researchgate.net

Hydrazones: The reaction of the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones. sci-hub.seorganic-chemistry.orgchemicalbook.com These compounds are characterized by the R-CH=N-NR'R'' functional group and are often crystalline solids. sci-hub.sechemicalbook.com

Oximes: Condensation of this compound with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime derivative, containing a C=N-OH group. researchgate.net The reaction is straightforward and serves as a common method for derivatizing aldehydes. researchgate.netresearchgate.net

| Reactant | Reagent(s) | Derivative Class | Product Structure (General) |

| This compound | Primary Amine (R-NH₂) | Imine | 4-Phenyl-N-R-quinolin-2-ylmethanimine |

| This compound | Hydrazine (H₂N-NHR) | Hydrazone | 1-((4-phenylquinolin-2-yl)methylene)hydrazine |

| This compound | Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

The aldehyde can be oxidized to a carboxylic acid, which in turn can be converted to various ester derivatives.

Carboxylic Acids: The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation. This can be achieved using various oxidizing agents. youtube.com The resulting 4-Phenylquinoline-2-carboxylic acid is a key intermediate for further derivatization. sci-hub.senih.gov

Esters: Esterification of 4-Phenylquinoline-2-carboxylic acid is commonly performed through reactions like the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iucr.org This reaction converts the carboxylic acid into its corresponding ester.

| Reactant | Reagent(s) | Derivative Class | Product Structure (General) |

| This compound | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | 4-Phenylquinoline-2-carboxylic acid |

| 4-Phenylquinoline-2-carboxylic acid | Alcohol (R-OH), H₂SO₄ | Ester | Alkyl 4-phenylquinoline-2-carboxylate |

Amides are synthesized from the carboxylic acid intermediate, typically through an activation step.

Amide Synthesis: The direct reaction of a carboxylic acid with an amine is generally unfavorable. Therefore, the carboxylic acid is usually converted to a more reactive derivative, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide derivative in high yield. youtube.comnih.govfrontiersin.org

| Reactant | Reagent(s) | Derivative Class | Product Structure (General) |

| 4-Phenylquinoline-2-carboxylic acid | 1. SOCl₂ 2. Amine (RNH₂) | Amide | N-Alkyl-4-phenylquinoline-2-carboxamide |

Derivatives Modified on the Quinoline Ring

Modifications can also be made to the aromatic quinoline core, introducing substituents that can significantly alter the compound's properties.

The introduction of halogen atoms onto the quinoline ring is achieved through electrophilic aromatic substitution.

Halogenation: The regioselectivity of halogenation on the 4-phenylquinoline (B1297854) scaffold is directed by the existing substituents. The reaction with halogenating agents like N-halosuccinimides or trihaloisocyanuric acids can introduce chlorine, bromine, or iodine atoms onto the electron-rich positions of the quinoline or phenyl rings. rsc.orgorgsyn.org The reaction conditions can be tuned to favor specific isomers. For instance, metal-free protocols have been developed for the regioselective halogenation of quinoline derivatives at room temperature. rsc.org

| Reactant | Reagent(s) | Derivative Class | Product Structure (Example) |

| This compound | N-Chlorosuccinimide (NCS) | Halogenated Derivative | Chloro-4-phenylquinoline-2-carbaldehyde |

| This compound | N-Bromosuccinimide (NBS) | Halogenated Derivative | Bromo-4-phenylquinoline-2-carbaldehyde |

Further functionalization can be achieved by using the halogenated derivatives as precursors for cross-coupling reactions.

Aryl and Alkyl Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. youtube.com A halogenated this compound can be reacted with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to introduce a new aryl or alkyl group at the position of the halogen. nih.govresearchgate.net This strategy allows for the synthesis of a wide variety of biaryl and alkyl-aryl quinoline structures.

| Reactant | Reagent(s) | Derivative Class | Product Structure (Example) |

| Halo-4-phenylquinoline-2-carbaldehyde | Arylboronic Acid (Ar-B(OH)₂), Pd Catalyst | Aryl Substituted Derivative | Aryl-4-phenylquinoline-2-carbaldehyde |

| Halo-4-phenylquinoline-2-carbaldehyde | Alkylboronic Acid (R-B(OH)₂), Pd Catalyst | Alkyl Substituted Derivative | Alkyl-4-phenylquinoline-2-carbaldehyde |

Methoxy (B1213986) and Other Heteroatom-Containing Quinoline Derivatives

The introduction of methoxy groups or other heteroatoms onto the quinoline core can significantly influence the molecule's electronic properties and biological activity. The synthesis of these derivatives is typically achieved by incorporating the desired functional group into one of the precursors prior to the main cyclization reaction that forms the quinoline ring system.

One of the classic methods for quinoline synthesis is the Doebner-von Miller reaction. To generate a methoxy-substituted 4-phenylquinoline, a methoxy-substituted aniline (B41778) can be reacted with benzaldehyde (B42025) and an α,β-unsaturated aldehyde (generated in situ from acetaldehyde). For instance, using p-anisidine (B42471) (4-methoxyaniline) as the starting amine would yield a 6-methoxy-4-phenylquinoline derivative. Subsequent oxidation of a precursor methyl group at the C2-position, often installed during the initial cyclization, affords the target carbaldehyde. A common method for this transformation is the Riley oxidation, which uses selenium dioxide (SeO₂) to convert an activated methyl group to an aldehyde. chemicalbook.com

The general strategy involves:

Cyclization: Reaction of a substituted aniline (e.g., anisidine) with appropriate carbonyl compounds to form the substituted 2-methyl-4-phenylquinoline (B8046655) ring.

Oxidation: Conversion of the 2-methyl group to a 2-carbaldehyde group.

This approach allows for the regioselective placement of heteroatom-containing substituents based on the choice of the initial aniline.

Table 1: Examples of Methoxy-Substituted Precursors for this compound Synthesis

| Aniline Precursor | Resulting Quinoline Substitution | Potential Final Product |

|---|---|---|

| p-Anisidine (4-Methoxyaniline) | 6-Methoxy | 6-Methoxy-4-phenylquinoline-2-carbaldehyde |

| m-Anisidine (3-Methoxyaniline) | 7-Methoxy or 5-Methoxy | 7-Methoxy-4-phenylquinoline-2-carbaldehyde |

| o-Anisidine (2-Methoxyaniline) | 8-Methoxy | 8-Methoxy-4-phenylquinoline-2-carbaldehyde |

Derivatives Modified on the Phenyl Moiety

Modifications to the phenyl ring at the 4-position of the quinoline core are crucial for tuning the steric and electronic properties of the molecule. These changes can profoundly impact receptor binding, solubility, and metabolic stability.

The synthesis of these analogs is most directly accomplished by employing a substituted benzaldehyde in the initial quinoline-forming reaction. For example, in a Doebner reaction, replacing benzaldehyde with a substituted variant, such as 4-chlorobenzaldehyde (B46862) or 4-methylbenzaldehyde, will result in the corresponding 4-(substituted-phenyl)quinoline scaffold. nih.gov The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, can also be adapted for this purpose by using a substituted α-aryl methyl ketone. frontiersin.org

A typical synthetic route is the Doebner synthesis:

Reaction: Aniline + Substituted Benzaldehyde + Pyruvic Acid → 2-(Substituted-phenyl)-quinoline-4-carboxylic acid.

Modification: While this route directly yields a 2-phenyl-4-carboxylic acid, analogous three-component reactions can be tailored to produce the 4-phenyl isomer. For instance, reacting an appropriate aniline with a substituted benzaldehyde and acetaldehyde (B116499) leads to a 2-methyl-4-(substituted-phenyl)quinoline, which can then be oxidized to the desired 2-carbaldehyde. chemicalbook.com

This modular approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, including halogens, alkyls, and alkoxyls.

Table 2: Synthesis of Phenyl-Substituted Derivatives via Modified Doebner-von Miller Reaction

| Benzaldehyde Precursor | Resulting Phenyl Moiety | Potential Final Product |

|---|---|---|

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl) | 4-(4-Chlorophenyl)quinoline-2-carbaldehyde |

| 4-Fluorobenzaldehyde | 4-(4-Fluorophenyl) | 4-(4-Fluorophenyl)quinoline-2-carbaldehyde |

| 4-Methylbenzaldehyde (p-Tolualdehyde) | 4-(4-Methylphenyl) | 4-(p-Tolyl)quinoline-2-carbaldehyde |

| 4-Methoxybenzaldehyde (p-Anisaldehyde) | 4-(4-Methoxyphenyl) | 4-(4-Methoxyphenyl)quinoline-2-carbaldehyde |

Fused Ring Systems Derived from this compound

The aldehyde group at the C2-position of this compound is a reactive handle for constructing fused heterocyclic systems. Through condensation and subsequent cyclization reactions, the quinoline core can be annulated with additional rings, leading to novel and complex chemical structures. These reactions leverage the electrophilicity of the aldehyde carbon and the nucleophilicity of the reagent it reacts with.

Common strategies for forming fused rings from a quinoline-2-carbaldehyde intermediate include:

Reaction with Hydrazines: Condensation with hydrazine hydrate (B1144303) or substituted hydrazines yields a hydrazone intermediate. This intermediate can undergo intramolecular cyclization to form a fused pyrazole (B372694) ring, resulting in a pyrazolo[4,3-b]quinoline system. nih.gov

Reaction with Amides and Formamides: Heating the aldehyde with formamide (B127407) can lead to the formation of a fused pyrrolo[3,4-b]quinolin-3-one . The reaction proceeds through the formation of a formamide adduct, followed by cyclization and dehydration. nih.gov

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a base catalyst like l-proline (B1679175) can lead to a Knoevenagel adduct. This adduct can then undergo intramolecular cyclization to create fused pyridinone or pyranone rings, such as pyrano[4,3-b]quinolines . nih.gov

These cyclocondensation reactions demonstrate the utility of this compound as a platform for generating polycyclic aromatic systems with diverse arrangements of heteroatoms.

Table 3: Fused Ring Systems from this compound

| Reagent | Intermediate | Fused Ring System Formed | Resulting Heterocycle Name |

|---|---|---|---|

| Hydrazine Hydrate (H₂NNH₂) | Hydrazone | Pyrazole | Pyrazolo[4,3-b]quinoline |

| Formamide (HCONH₂) | Formamide Adduct | Pyrrolinone | Pyrrolo[3,4-b]quinolin-3-one |

| Malononitrile (CH₂(CN)₂) | Knoevenagel Adduct | Aminopyridine | Benzo[b] nih.govorganic-chemistry.orgnaphthyridine derivative |

Compound List

Role in Advanced Chemical Synthesis and Materials Science Research

4-Phenylquinoline-2-carbaldehyde as a Versatile Synthetic Building Block

The aldehyde group at the 2-position of the 4-phenylquinoline (B1297854) scaffold is the primary site of reactivity, allowing this compound to serve as a foundational element for a wide array of chemical transformations.

Precursor for Complex Heterocyclic Structures

The aldehyde functionality of this compound makes it an ideal starting point for the synthesis of larger, more intricate heterocyclic systems. The most common and effective method for this is through condensation reactions with various nucleophiles, particularly those containing primary amine groups.

This reaction pathway is highly versatile for creating derivatives such as Schiff bases, hydrazones, and semicarbazones. For instance, the condensation of a quinoline-2-carbaldehyde with a hydrazine (B178648) or hydrazide produces the corresponding hydrazone. nih.govmdpi.com These products are not merely derivatives but are stable, complex heterocyclic compounds in their own right and can serve as intermediates for further cyclization reactions to generate even more complex scaffolds, such as formazans. nih.gov The general synthetic approach involves reacting the aldehyde with the amine-containing compound, often in an alcohol solvent, to form the C=N (imine or azomethine) bond characteristic of these products. nih.govresearchgate.net

Table 1: Examples of Complex Heterocyclic Structures Derivable from this compound

| Reactant | Product Class | Resulting Core Structure |

| Substituted Aniline (B41778) | Schiff Base (Imine) | N-aryl-1-(4-phenylquinolin-2-yl)methanimine |

| Hydrazine | Hydrazone | 1-((4-phenylquinolin-2-yl)methylene)hydrazine |

| Phenylhydrazine | Phenylhydrazone | 1-((4-phenylquinolin-2-yl)methylene)-2-phenylhydrazine |

| Thiosemicarbazide | Thiosemicarbazone | 2-((4-phenylquinolin-2-yl)methylene)hydrazine-1-carbothioamide |

These straightforward reactions highlight the role of this compound as a key building block for accessing a diverse library of heterocyclic molecules with potential applications in various fields of chemical research.

Scaffold for Multicomponent Reaction Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.net Research has demonstrated that quinolines and aldehydes can participate in such complex transformations.

Specifically, a multicomponent reaction involving arynes, quinolines, and aldehydes has been reported to produce complex benzoxazino quinoline (B57606) derivatives. nih.gov This reaction proceeds through a 1,4-zwitterionic intermediate. nih.gov Given its structure, this compound is a suitable candidate to act as the aldehyde component in this type of MCR, allowing for the rapid assembly of highly complex and sterically congested polycyclic aromatic systems in a single synthetic operation. Another MCR of note involves phosphines, arynes, and aldehydes, further underscoring the utility of aldehydes in these advanced synthetic strategies. rsc.org

Applications as Ligand Precursors in Coordination Chemistry

The derivatives of this compound, particularly the Schiff bases and hydrazones, are excellent candidates for use as ligands in coordination chemistry. The imine nitrogen atom, along with the quinoline ring nitrogen, can act as coordination sites for metal ions.

Design of Metal-Ligand Complexes with this compound Scaffolds

Schiff bases are renowned for their ability to form stable complexes with a wide range of transition metal ions. nih.govmdpi.comacademie-sciences.fr The process involves the synthesis of the Schiff base ligand, typically through the condensation of the aldehyde with a suitable amine, followed by the reaction of the purified ligand with a metal salt in an appropriate solvent. researchgate.netuobaghdad.edu.iq

Ligands derived from this compound can act as bidentate or polydentate chelators. For example, a Schiff base formed from this compound and 2-aminophenol (B121084) could coordinate to a metal center using the quinoline nitrogen, the imine nitrogen, and the phenolic oxygen. The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square-planar, depending on the metal ion and the stoichiometry of the ligand. nih.govsbmu.ac.ir The rigid quinoline backbone influences the spatial arrangement of the donor atoms, allowing for the design of complexes with specific steric and electronic properties.

Table 2: Potential Schiff Base Ligands from this compound and Their Donor Atoms

| Amine Reactant | Ligand Type | Potential Donor Atoms |

| 2-Aminophenol | Tridentate (N,N,O) | Quinoline-N, Imine-N, Phenolic-O |

| Ethylenediamine | Tetradentate (N,N,N,N) | 2x Quinoline-N, 2x Imine-N (forms a 2:1 ligand:amine product) |

| Anthranilic acid | Tridentate (N,N,O) | Quinoline-N, Imine-N, Carboxylate-O |

| 2-Aminothiophenol | Tridentate (N,N,S) | Quinoline-N, Imine-N, Thiophenolic-S |

Catalytic Applications of Derived Metal Complexes

While specific catalytic studies on metal complexes derived directly from this compound are not extensively documented, metal complexes of structurally similar Schiff base ligands are known to possess significant catalytic activity. science.gov These complexes are explored for their utility in various organic transformations and polymerization reactions. sbmu.ac.ir

The catalytic potential of such complexes arises from the ability of the central metal ion to cycle between different oxidation states, facilitating redox reactions. The ligand scaffold plays a crucial role by stabilizing the metal center and influencing its reactivity and selectivity. For instance, iron and cobalt complexes with imine-based ligands are effective catalysts for ethylene (B1197577) oligomerization. academie-sciences.fr It is therefore highly probable that transition metal complexes featuring ligands derived from this compound could function as effective catalysts in reactions such as oxidations, reductions, and C-C bond-forming cross-couplings.

Contributions to Material Science Research

The quinoline ring system is a well-known fluorophore, and its derivatives are widely investigated for applications in materials science, particularly in the field of optics and electronics. nih.gov Compounds incorporating quinoline moieties have been developed as fluorescent sensors, and as emissive materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Derivatives of this compound are promising candidates for the creation of novel functional materials. The aldehyde group provides a convenient handle for incorporating the 4-phenylquinoline unit into larger conjugated systems or polymers. For example, reaction with compounds containing active methylene (B1212753) groups can extend the π-conjugated system, which is likely to tune the photophysical properties. Such extended conjugation often leads to materials with interesting fluorescent or nonlinear optical properties. scielo.br Furthermore, the nitrogen atom in the quinoline ring can be protonated, leading to significant changes in the fluorescence spectrum. This property makes quinoline derivatives, and by extension those of this compound, attractive for the development of acid-responsive fluorescent probes and chemosensors. nih.govresearchgate.net

Exploration in Novel Polymer and Coating Development

The inherent reactivity of the aldehyde functional group in this compound makes it a compelling candidate for the synthesis of novel polymers and the development of advanced coatings. The aldehyde can participate in a variety of condensation reactions with suitable co-monomers to form high-performance polymers with unique properties imparted by the rigid and aromatic quinoline backbone.

The incorporation of the 4-phenylquinoline moiety into a polymer chain is anticipated to enhance thermal stability, mechanical strength, and chemical resistance due to the robust nature of the heterocyclic ring system. The phenyl substituent at the 4-position can further influence the polymer's properties by promoting intermolecular interactions, such as pi-pi stacking, which can lead to improved ordering and crystallinity in the resulting material.

In the realm of coatings, polymers derived from this compound could offer superior protection against harsh environmental conditions. The quinoline structure is known for its resistance to oxidation and chemical attack, making it a suitable building block for coatings designed for demanding applications, such as in the aerospace, automotive, and marine industries. The aldehyde group provides a convenient handle for cross-linking reactions, which can be utilized to cure the coating and form a durable, insoluble, and infusible film.

Research into related quinoline-containing polymers has demonstrated their potential in various advanced applications. For instance, polyimides and polyamides incorporating quinoline units have shown exceptional thermal and oxidative stability. While direct studies on polymers from this compound are not extensively documented, the principles of polymer chemistry suggest its significant potential in creating materials with enhanced performance characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer(s) | Resulting Polymer Type | Potential Properties |

| Condensation Polymerization | Diamines | Poly(azomethine) or Schiff Base Polymer | High thermal stability, semiconducting properties, potential for chelation. |

| Condensation Polymerization | Dihydrazides | Poly(hydrazone) | Good thermal stability, potential for metal coordination polymers. |

| Wittig Reaction | Bis(phosphonium salt)s | Poly(phenylene vinylene) derivative | Electroluminescent, potential for use in organic light-emitting diodes (OLEDs). |

| Knoevenagel Condensation | Compounds with active methylene groups | Substituted polymers | Tunable optical and electronic properties. |

Potential in Organic Electronic Materials (excluding specific device performance)

The electronic properties of the 4-phenylquinoline scaffold suggest that this compound could be a valuable building block for the synthesis of novel organic electronic materials. Quinoline itself is an electron-deficient aromatic heterocycle, a characteristic that is often sought after in materials designed for electron transport layers (ETLs) in organic electronic devices.

The presence of the extended π-conjugated system, encompassing both the quinoline and the phenyl rings, is expected to facilitate intramolecular charge transport. The aldehyde group at the 2-position offers a versatile point of attachment for further functionalization, allowing for the fine-tuning of the molecule's electronic and physical properties. For example, the aldehyde can be converted into various other functional groups or used to link the 4-phenylquinoline unit to other electroactive moieties, leading to the creation of donor-acceptor type molecules or conjugated polymers.

Quinoline derivatives have been investigated for their applications in organic electronics, including as components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electron-withdrawing nature of the quinoline ring can be beneficial for creating materials with appropriate energy levels for efficient charge injection and transport. researchgate.net While specific device performance data for materials derived directly from this compound is not available, the fundamental properties of the core structure align with the design principles for high-performance organic electronic materials.

The potential to synthesize a variety of derivatives from this compound opens up avenues for creating a library of materials with tailored electronic characteristics. These materials could be explored for their utility in a range of organic electronic applications, contributing to the broader development of this field.

Table 2: Predicted Electronic Properties of this compound and Potential Derivatives

| Property | Predicted Characteristic | Rationale |

| Electron Affinity | High | Due to the electron-deficient nature of the quinoline ring system. |

| Ionization Potential | High | The aromatic system stabilizes the molecule, requiring more energy to remove an electron. |

| Band Gap | Tunable | Can be modified through chemical derivatization of the aldehyde group to alter the extent of π-conjugation. |

| Charge Carrier Mobility | Anisotropic | Expected to be higher along the planar axis of the molecule due to π-π stacking. |

Spectroscopic and Structural Elucidation of 4 Phenylquinoline 2 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

While specific experimental NMR data for 4-Phenylquinoline-2-carbaldehyde is not widely available in the literature, predictions can be made based on computational studies and data from closely related compounds. vulcanchem.com For instance, the aldehyde proton (CHO) is expected to resonate as a singlet in the downfield region of the ¹H NMR spectrum, typically around δ 10.0 ppm. vulcanchem.com The aromatic protons of the quinoline (B57606) and phenyl rings are anticipated to appear in the range of δ 7.5–9.0 ppm. vulcanchem.com

To provide a more concrete comparison, the experimental data for the closely related Quinoline-2-carbaldehyde shows the aldehyde proton at δ 10.23 ppm. rsc.org The protons on the quinoline ring of this simpler analogue resonate at δ 8.31 (d, J = 8.4 Hz, 1H), 8.25 (d, J = 8.5 Hz, 1H), 8.03 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 8.2 Hz, 1H), 7.83 (dd, J = 8.3, 7.1 Hz, 1H), and 7.69 (t, J = 7.5 Hz, 1H). rsc.org The introduction of a phenyl group at the 4-position in this compound would be expected to cause shifts in the signals of the nearby quinoline protons due to electronic and anisotropic effects.

In the ¹³C NMR spectrum of Quinoline-2-carbaldehyde, the aldehyde carbon appears at δ 193.9 ppm. rsc.org The carbons of the quinoline ring are observed at δ 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, and 117.5 ppm. rsc.org For this compound, the addition of the phenyl group would introduce a new set of signals for its six carbon atoms, and the chemical shifts of the quinoline carbons, particularly C4 and its neighbors, would be significantly affected.

Table 1: Predicted and Comparative NMR Data

| Compound | ¹H NMR (Aldehyde Proton, ppm) | ¹³C NMR (Aldehyde Carbon, ppm) |

| This compound (Predicted) vulcanchem.com | ~10.0 | Not specified |

| Quinoline-2-carbaldehyde (Experimental) rsc.org | 10.23 | 193.9 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex spectra of polycyclic aromatic compounds.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons on the same ring system, helping to trace the connectivity of the quinoline and phenyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms. This is crucial for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be particularly useful in confirming the position of the phenyl group at C4 by observing correlations between the protons of the phenyl ring and C4 of the quinoline ring, as well as correlations between the aldehyde proton and C2 and C3 of the quinoline ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₁₆H₁₁NO), the expected molecular weight is approximately 233.26 g/mol . vulcanchem.com

The fragmentation pattern of quinoline derivatives in mass spectrometry is often characterized by the stability of the quinoline ring. nih.gov Upon ionization, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected to be prominent. nih.gov Common fragmentation pathways for aldehydes include the loss of the aldehyde group as a radical (•CHO) or a neutral molecule (CO). Therefore, significant fragments in the mass spectrum of this compound might correspond to the loss of H, CO, and the entire CHO group. The fragmentation of the phenylquinoline core would likely require higher energy.

Table 2: Predicted Molecular Ion and Potential Fragments in Mass Spectrometry

| Species | Formula | Predicted m/z | Description |

| Molecular Ion | [C₁₆H₁₁NO]⁺ | 233 | Intact molecule |

| Fragment | [C₁₅H₁₁N]⁺ | 205 | Loss of CO |

| Fragment | [C₁₆H₁₀NO]⁺ | 232 | Loss of H radical |

Infrared Spectroscopy (IR) for Functional Group Identification